Product packaging for 4',6,7-Trimethoxyisoflavone(Cat. No.:CAS No. 798-61-8)

4',6,7-Trimethoxyisoflavone

Cat. No.: B191343
CAS No.: 798-61-8
M. Wt: 312.3 g/mol
InChI Key: YHXIOAVHEXKZCQ-UHFFFAOYSA-N
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Description

4',6,7-Trimethoxyisoflavone (TMF) is a trimethoxy-substituted isoflavone recognized for its significant potential in biomedical research, particularly in investigating fibrotic diseases and oxidative stress pathways. A prominent area of research for TMF is idiopathic pulmonary fibrosis (IPF). In vitro studies utilizing transforming growth factor (TGF)-β1 or bleomycin-induced models on human alveolar epithelial cells (A549) have demonstrated that TMF can ameliorate hallmarks of fibrosis by reducing the accumulation of extracellular matrix (ECM) proteins and hindering the epithelial-mesenchymal transition (EMT), a key process in fibrosis development . The compound's mechanism of action involves the disruption of both Smad and non-Smad TGF-β signaling cascades, which are central to fibrotic progression . Furthermore, TMF's antioxidant properties are of significant research interest. The methoxy substitutions on its core structure are associated with improved metabolic stability and intestinal absorption compared to their hydroxylated flavonoid counterparts, making TMF a valuable compound for probing structure-activity relationships in pharmacokinetic studies . This enhanced stability is a critical factor for in vitro and in vivo experimental outcomes. Researchers employ TMF to explore its effects on reactive oxygen species (ROS) and related pathways, as oxidative stress is implicated in a range of chronic diseases including fibrosis, cancer, and cardiovascular conditions . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H16O5 B191343 4',6,7-Trimethoxyisoflavone CAS No. 798-61-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dimethoxy-3-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O5/c1-20-12-6-4-11(5-7-12)14-10-23-15-9-17(22-3)16(21-2)8-13(15)18(14)19/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHXIOAVHEXKZCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=COC3=CC(=C(C=C3C2=O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60350937
Record name 4',6,7-Trimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

798-61-8
Record name 7-O-Methylafromosin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=798-61-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4',6,7-Trimethoxyisoflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60350937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Sources and Biosynthesis of 4 ,6,7 Trimethoxyisoflavone

Natural Occurrence and Isolation from Plant Species

4',6,7-Trimethoxyisoflavone is a type of isoflavone (B191592), a class of organic compounds known for their presence in the plant kingdom. These compounds are secondary metabolites, meaning they are not directly involved in the normal growth, development, or reproduction of the plant but often have ecological roles.

Isoflavones as a chemical class are most famously associated with the legume family (Fabaceae), which includes well-known plants like soybeans. biosynth.com this compound, a methylated derivative, is found within this family and other plant species. biosynth.com It has been specifically reported in the species Myroxylon peruiferum, a tree native to Central and South America. nih.gov The identification of this compound in various plant sources is a continuing area of phytochemical research.

The compound this compound is linked to the West African tree Amphimas pterocarpoides. Research on the chemical constituents of this plant's roots led to the isolation of several isoflavones. medchemexpress.com Notably, this compound was produced through the laboratory chemical transformation of another isoflavone, 6-methoxyisoformononetin, which was directly isolated from the roots of the plant. medchemexpress.com This highlights that while the plant produces the necessary precursors, the fully methylated compound itself may not be directly accumulated in significant quantities.

Table 1: Documented Botanical Sources of this compound and its Precursors

Plant Species Family Part of Plant Compound Status Reference(s)
Myroxylon peruiferum Fabaceae Not specified Reported as present nih.gov

Quantitative data comparing the concentration of this compound across different botanical sources is not extensively available in current scientific literature. The concentration of secondary metabolites like isoflavones can vary significantly based on factors such as plant genetics, growing conditions, time of harvest, and the specific plant part analyzed. Establishing a standardized comparative analysis requires rigorous and controlled studies, which have not been widely published for this specific compound.

Biosynthetic Pathways and Precursors

The formation of this compound in plants is a multi-step process that begins with a fundamental pathway common to many plant-based compounds.

Isoflavones are synthesized via the phenylpropanoid pathway, a major route for the production of thousands of plant secondary metabolites. frontiersin.org The process begins with the amino acid L-phenylalanine. nih.gov

Phenylpropanoid Pathway : Phenylalanine is converted through a series of enzymatic reactions into a key intermediate, p-coumaroyl-CoA. nih.gov

Chalcone (B49325) Synthesis : Chalcone synthase (CHS), a pivotal enzyme, catalyzes the condensation of p-coumaroyl-CoA with three molecules of malonyl-CoA to form a chalcone scaffold. nih.gov

Flavanone (B1672756) Formation : This chalcone is then typically converted by chalcone isomerase (CHI) into a flavanone, such as naringenin. frontiersin.org For the specific lineage leading to this compound, the flavanone precursor is liquiritigenin (B1674857), which is formed with the involvement of both chalcone reductase (CHR) and CHI. frontiersin.org

Isoflavone Skeleton Formation : The key branching point from flavonoids to isoflavonoids is catalyzed by the enzyme isoflavone synthase (IFS). frontiersin.org IFS acts on the flavanone intermediate (liquiritigenin) to induce a rearrangement of its chemical structure, forming a 2-hydroxyisoflavanone (B8725905). nih.gov This unstable intermediate is then rapidly dehydrated by 2-hydroxyisoflavanone dehydratase (HID) to yield the stable isoflavone core. frontiersin.orgnih.gov

To arrive at the final structure of this compound, the basic isoflavone skeleton must undergo several specific modification reactions, primarily hydroxylation and methylation.

Hydroxylation : The likely precursor to this compound is an isoflavone with hydroxyl (-OH) groups at the 6, 7, and 4' positions (4',6,7-trihydroxyisoflavone). The biosynthesis of this precursor from liquiritigenin (which has hydroxyl groups at the 7 and 4' positions) would require an initial hydroxylation at the C-6 position. This step is catalyzed by a flavonoid 6-hydroxylase (F6H), which acts on the flavanone precursor before the IFS-catalyzed rearrangement. encyclopedia.pub

O-Methylation : The final and defining steps are the sequential methylation of the hydroxyl groups. This process is catalyzed by a class of enzymes known as O-methyltransferases (OMTs), which transfer a methyl group from a donor molecule, S-adenosyl-L-methionine (SAM), to the hydroxyl group of the isoflavone. mdpi.com The biosynthesis of this compound requires three specific methylation events:

4'-O-methylation : An isoflavone O-methyltransferase (IOMT) specific for the 4'-position (HI4'OMT) methylates the hydroxyl group on the B-ring. encyclopedia.puboup.com

7-O-methylation : A distinct IOMT catalyzes the methylation of the 7-position hydroxyl group on the A-ring. frontiersin.orgwikipedia.org

6-O-methylation : A third specific IOMT is required to methylate the hydroxyl group at the 6-position. encyclopedia.pub

The precise order of these methylation steps can vary and may be catalyzed by several highly specific enzymes within the plant. The culmination of this pathway is the formation of this compound.

Table 2: Key Enzymes in the Biosynthesis of this compound

Enzyme Abbreviation Function in Pathway Reference(s)
Phenylalanine ammonia-lyase PAL Initiates phenylpropanoid pathway from phenylalanine nih.gov
Chalcone synthase CHS Forms the chalcone backbone nih.gov
Chalcone reductase CHR Involved in the formation of liquiritigenin precursor frontiersin.org
Chalcone isomerase CHI Cyclizes chalcone to flavanone frontiersin.org
Flavonoid 6-hydroxylase F6H Adds a hydroxyl group at the C-6 position encyclopedia.pub
Isoflavone synthase IFS Key enzyme for isoflavone skeleton formation frontiersin.org
2-hydroxyisoflavanone dehydratase HID Dehydrates the intermediate to a stable isoflavone nih.gov

Genetic and Environmental Factors Influencing Biosynthesis

The production of isoflavones, including their methylated derivatives like this compound, is under intricate genetic and environmental control. While specific research on the factors influencing the biosynthesis of this compound is limited, the general principles governing isoflavone production provide a framework for understanding its regulation.

Genetic Factors:

The genetic makeup of a plant is a primary determinant of its capacity to synthesize specific isoflavonoids. bioscipublisher.comresearchgate.net The expression of genes encoding key enzymes in the isoflavonoid (B1168493) pathway dictates the types and quantities of compounds produced. O-methyltransferases (OMTs) are a critical class of enzymes responsible for the methylation of hydroxyl groups on the isoflavone skeleton, a process that significantly increases the diversity and biological activity of these compounds. encyclopedia.pubfrontiersin.org The presence and substrate specificity of different OMTs are genetically determined and vary between plant species. For instance, the biosynthesis of the related compound 5-hydroxy-2',4',7-trimethoxyisoflavone in wheat is controlled by a specific gene cluster containing several O-methyltransferases. nih.govnih.gov

Epigenetic modifications, such as DNA methylation, can also play a role in regulating the expression of genes involved in isoflavone biosynthesis. nih.govnih.govresearchgate.net Studies in soybean have shown that the methylation status of isoflavone synthase (IFS) genes can correlate with the level of isoflavone accumulation. bioscipublisher.comnih.gov

Environmental Factors:

A range of environmental stimuli can significantly impact the biosynthesis and accumulation of isoflavones in plants. researchgate.netuncfsu.edu These factors can induce stress responses in the plant, leading to an upregulation of secondary metabolite production as a defense mechanism.

Key environmental factors include:

Light and Temperature: Light intensity and quality, as well as temperature fluctuations, are known to affect the expression of genes in the phenylpropanoid pathway and subsequently influence isoflavone levels. bioscipublisher.comresearchgate.net High temperatures have been observed to decrease total isoflavone content in some studies. researchgate.net

Biotic Stress: Pathogen attack (e.g., from fungi or bacteria) and insect herbivory can trigger the production of isoflavonoids, which often act as phytoalexins (antimicrobial compounds). nih.govuncfsu.edu The induction of isoflavone O-methyltransferases is a common response to such stresses, leading to the formation of methylated isoflavonoids with enhanced antimicrobial activity. nih.govnih.gov

Abiotic Stress: Factors such as drought, salinity, and nutrient availability can also modulate isoflavone biosynthesis. nih.govuncfsu.edu

The interplay between genetic predisposition and environmental cues ultimately determines the specific profile of isoflavonoids, including this compound, produced by a plant at any given time.

Microbial Transformation and Production

Microorganisms offer a promising avenue for the production and modification of isoflavonoids. Through biotransformation, microbes can be used to create novel derivatives or to produce rare compounds in larger quantities. Furthermore, metabolic engineering of microorganisms like yeast allows for the de novo synthesis of isoflavonoids from simple sugars.

Biotransformation of Isoflavones by Fungi and Actinomycetes

Fungi and actinomycetes are known to possess a diverse array of enzymes capable of modifying the structure of isoflavones through reactions such as hydroxylation, demethylation, and glycosylation. nih.gov

Studies have demonstrated the biotransformation of this compound by the filamentous fungus Aspergillus niger. This microorganism is capable of selectively demethylating the methoxy (B1213986) group at the 4'-position of the isoflavone, yielding 4'-hydroxy-6,7-dimethoxyisoflavone. nih.gov This reaction highlights the potential of using microbial systems to produce specific hydroxylated isoflavonoids from more complex methylated precursors.

Table 1: Microbial Biotransformation of this compound

SubstrateMicroorganismTransformation TypeProduct
This compoundAspergillus nigerC-4' Demethylation4'-Hydroxy-6,7-dimethoxyisoflavone

Engineered Yeast Systems for Isoflavone Synthesis

Engineered yeast, particularly Saccharomyces cerevisiae, has emerged as a powerful platform for the heterologous production of plant-derived natural products, including isoflavonoids. nih.govnih.gov By introducing the necessary biosynthetic genes from plants into yeast, it is possible to reconstruct the isoflavone production pathway and synthesize these compounds through fermentation.

While the specific synthesis of this compound in engineered yeast has not been extensively reported, the general strategies for producing other isoflavones can be applied. The production of a related compound, 5-hydroxy-2',4',7-trimethoxyisoflavone, has been demonstrated in engineered systems. nih.gov The synthesis of such a multi-methylated isoflavone would require the co-expression of a core set of isoflavone biosynthesis genes (e.g., Phenylalanine Ammonia-Lyase, Cinnamate-4-Hydroxylase, Chalcone Synthase, Chalcone Isomerase, and Isoflavone Synthase) along with a specific suite of O-methyltransferases capable of methylating the isoflavone backbone at the 4', 6, and 7 positions. frontiersin.orgnih.gov

The successful production of other complex isoflavonoids in yeast, such as daidzein (B1669772) and genistein (B1671435), demonstrates the feasibility of this approach. nih.gov Optimization of the metabolic pathways in yeast, including increasing the supply of precursor molecules and balancing the expression of the heterologous enzymes, would be crucial for achieving efficient production of this compound. nih.govfrontiersin.org

Molecular Mechanisms of Action of 4 ,6,7 Trimethoxyisoflavone

Cellular and Subcellular Targets

The influence of 4',6,7-Trimethoxyisoflavone at the cellular level is multifaceted, implicating critical pathways involved in cell signaling, survival, and stress responses.

Flavonoids, a class of compounds that includes isoflavones, are widely recognized for their potential to interact with estrogen receptors (ERs), namely ERα and ERβ. mdpi.comnih.gov This interaction allows them to act as phytoestrogens, compounds that can mimic or modulate the effects of endogenous estrogens. ebm-journal.org The binding of a ligand to these receptors initiates a cascade of events, including the regulation of gene expression, which is central to estrogen's physiological roles. tmc.edu

The specific structural features of a flavonoid, particularly the hydroxylation pattern, are critical determinants of its estrogenic activity and binding affinity for ERs. ebm-journal.org Many isoflavones, such as genistein (B1671435), have been identified as estrogenic agents that bind to ERs and can stimulate the growth of estrogen-dependent cells. nih.gov While extensive research has been conducted on hydroxylated isoflavones, direct studies characterizing the binding affinity and specific interaction of this compound with estrogen receptors are not extensively available in the current literature. The presence of methoxy (B1213986) groups in place of hydroxyl groups may significantly alter its binding capacity compared to well-known phytoestrogens.

Upon activation by a ligand, estrogen receptors regulate the transcription of target genes by binding to specific DNA sequences known as estrogen response elements (EREs). tmc.edu This mechanism is a primary way through which flavonoids with estrogenic activity can influence cellular processes. For example, certain flavonoids have been shown to induce the expression of estrogen-responsive genes, such as GREB1, in breast cancer cells, and this activity is mediated through ERs. tmc.edu

While this represents a principal mechanism for phytoestrogens, specific gene expression profiles resulting from the direct action of this compound on estrogen-responsive genes have not been fully elucidated. The potential for this compound to modulate gene expression via an estrogenic pathway is inferred from the general activity of the isoflavone (B191592) class, but direct experimental validation is required.

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (ERK) cascade, are fundamental signaling routes that control cell proliferation, differentiation, and survival. researchgate.net The ERK pathway is typically activated by growth factors and involves a phosphorylation cascade from Raf to MEK and finally to ERK. researchgate.net Several flavonoids have been shown to interfere with this pathway.

Studies on structurally similar polymethoxyflavones have demonstrated inhibitory effects on MAPK/ERK signaling. For instance, 5,6,7,3′,4′,5′-hexamethoxyflavone was found to reduce the phosphorylation of ERK in triple-negative breast cancer cells. nih.gov Similarly, other trimethoxyflavones have been observed to suppress the phosphorylation of JNK, ERK, and p38 proteins in cellular models of inflammation. nih.govresearchgate.net Although these findings suggest that methoxylated flavonoids can modulate this critical pathway, direct experimental evidence detailing the specific influence of this compound on MAPK/ERK signaling is not presently available.

Table 1: Effects of Structurally Related Methoxyflavones on MAPK/ERK Signaling
CompoundEffectCellular ContextReference
5,6,7,3′,4′,5′-HexamethoxyflavoneReduced phosphorylation of ERKTriple-negative breast cancer cells nih.gov
3,5,7-TrimethoxyflavoneInhibited TNF-α-induced phosphorylation of ERK, JNK, and p38Normal human dermal fibroblasts researchgate.net
5,7,4′-TrimethoxyflavoneTended to decrease phosphorylation levels of inflammatory signaling proteinsKeratinocytes researchgate.net

The PI3K/Akt/mTOR pathway is a master regulator of cell survival, growth, and metabolism. mdpi.com Akt, a serine/threonine kinase, is a central node in this pathway, and its phosphorylation leads to the activation of downstream targets that promote cell survival and proliferation. mdpi.comnih.gov Inhibition of Akt phosphorylation is a key mechanism for the anticancer effects of many natural compounds.

Several flavonoids and their methoxylated derivatives have been reported to suppress the PI3K/Akt pathway. nih.gov For example, the polymethoxy compound 5,6,7,3′,4′,5′-hexamethoxyflavone inhibits the phosphorylation of Akt in breast cancer cells. nih.gov Another study noted that 5,7,4′-trimethoxyflavone tended to decrease Akt phosphorylation levels in keratinocytes, suggesting a role in modulating inflammatory signaling. researchgate.net These findings on related molecules suggest a potential mechanism for this compound, but direct investigation into its effect on Akt phosphorylation is needed for confirmation.

Table 2: Effects of Structurally Related Methoxyflavones on AKT Signaling
CompoundEffectCellular ContextReference
5,6,7,3′,4′,5′-HexamethoxyflavoneInhibited phosphorylation of AktTriple-negative breast cancer cells nih.gov
5,7,4′-TrimethoxyflavoneTended to decrease phosphorylation levels of AKTKeratinocytes researchgate.net
Apigenin (B1666066) (a related flavonoid)Suppressed AKT phosphorylationT24 bladder cancer cells nih.gov

Enzymatic and Protein Modulation

Beyond its effects on signaling cascades, this compound has been shown to directly modulate the activity of specific enzymes involved in cellular redox signaling.

Direct evidence has shown that this compound can activate NADPH Oxidase 2 (NOX2). This enzymatic complex is a major source of reactive oxygen species (ROS) and plays a critical role in host defense and cellular signaling. The NOX2 complex consists of a membrane-bound catalytic core, flavocytochrome b558 (composed of gp91phox and p22phox), and several cytosolic regulatory subunits, including p47phox, p67phox, p40phox, and the small GTPase Rac. mdpi.com

In a resting state, the cytosolic components are dissociated from the membrane-bound core. nih.gov Activation is a multi-step process initiated by stimuli that lead to the phosphorylation of the p47phox subunit. This phosphorylation induces a conformational change that allows p47phox to bind to p22phox at the membrane, initiating the assembly of the entire complex and subsequent production of superoxide (B77818) from oxygen and NADPH. nih.govnih.govresearchgate.net Research has demonstrated that this compound enhances the migration of HaCaT keratinocytes specifically through the activation of the NOX2 enzyme complex. This indicates a direct or indirect role for the compound in promoting the assembly and activation of this ROS-generating enzyme.

Effects on Matrix Metalloproteinase (MMP) Activation

Research indicates that this compound, also known as TMF, induces the activation of matrix metalloproteinases (MMPs). nih.gov This activation correlates with significantly lower levels of extracellular matrix proteins, specifically collagens I and III, in TMF-treated HaCaT keratinocytes. nih.gov The induction of MMPs is a crucial step in the process of tissue remodeling and cell migration, which is influenced by TMF. nih.gov

Modulation of Cell-Cell Adhesion Proteins, e.g., E-cadherin

This compound has been shown to induce the expression of the cell-cell adhesion protein E-cadherin. nih.gov The upregulation of E-cadherin is considered essential for promoting collective cell migration, a process where cells move together as a cohesive unit. nih.gov This modulation of a key adhesion protein is a significant part of the molecular mechanism by which TMF influences cellular movement. nih.gov

Influence on Oxidative Stress-Related Enzymes

The molecular action of this compound involves the induction of NADPH oxidase 2 (NOX2), a key enzyme related to oxidative stress. nih.govresearchgate.net Treatment of HaCaT keratinocytes with TMF resulted in elevated transcriptional and protein levels of NOX2. nih.gov This activation of NOX2 is a primary step in the TMF-induced signaling pathway that leads to an increase in reactive oxygen species. nih.gov The effect of TMF is attenuated by NADPH inhibitors, confirming that the compound's mechanism occurs through the NOX2 pathway. nih.gov

EnzymeEffect of this compoundCellular ContextReference
Matrix Metalloproteinases (MMPs) Activation/InductionHaCaT keratinocytes nih.gov
NADPH Oxidase 2 (NOX2) Increased transcriptional and protein levelsHaCaT keratinocytes nih.gov

Cellular Processes Influenced by this compound

Regulation of Reactive Oxygen Species (ROS) Levels

A direct consequence of TMF's influence on NOX2 is the regulation of intracellular reactive oxygen species (ROS) levels. Treatment with this compound leads to higher ROS levels within cells. nih.gov This effect was shown to be dependent on the NOX2 pathway, as the use of a ROS scavenger, N-acetylcysteine (NAC), attenuated the effects of TMF. nih.gov This indicates that TMF induces ROS production as a part of its mechanism of action. nih.gov

Mechanisms of Cell Migration Promotion

This compound actively promotes the migration of HaCaT keratinocytes, a process crucial for wound healing. nih.govresearchgate.net The underlying mechanism involves the activation of NOX2, which in turn leads to increased ROS production and the induction of MMPs. nih.gov Furthermore, TMF treatment influences signaling pathways by affecting the phosphorylation of AKT and ERK in a time-dependent manner and induces the expression of E-cadherin, which is vital for collective cell migration. nih.gov

Impact on Cellular Proliferation (Absence or Presence)

While this compound demonstrates a significant ability to promote cell migration and increase the rate of wound healing in a dose-dependent manner, it does not affect the cellular proliferation rate. nih.gov Studies on HaCaT keratinocytes revealed that TMF's wound-healing effects are attributed to its promotion of cell migration rather than an increase in cell division. nih.gov

Cellular ProcessEffect of this compoundKey MediatorsReference
ROS Levels IncreasedNOX2 nih.gov
Cell Migration Promotion of collective migrationNOX2, ROS, MMPs, E-cadherin, p-AKT, p-ERK nih.gov
Cellular Proliferation No effectNot applicable nih.gov

Influence on Extracellular Matrix Protein Levels (e.g., collagens)

Therefore, no detailed research findings or data tables on the effects of this compound on collagen or other extracellular matrix proteins can be provided. Further research is required to elucidate the potential role of this specific compound in modulating the extracellular matrix.

Biological Activities and Therapeutic Potential of 4 ,6,7 Trimethoxyisoflavone

Antioxidant Activities

The antioxidant properties of flavonoids, including 4',6,7-Trimethoxyisoflavone, are a significant area of research. These compounds can protect cells from the damaging effects of reactive oxygen species (ROS). researchgate.net

Radical Scavenging Mechanisms and Assays

The ability of flavonoids to act as antioxidants is primarily linked to their capacity to scavenge free radicals. researchgate.net This process often involves the donation of a hydrogen atom or an electron from the flavonoid to a free radical, resulting in a more stable and less reactive molecule. researchgate.net The direct scavenging activity of flavonoids has been noted against various free radicals, including superoxide (B77818) anions (O₂·−), hydroxyl radicals (HO·), and nitric oxide (NO·). researchgate.net

Several assays are commonly employed to evaluate the radical scavenging capacity of compounds like this compound. These in vitro tests provide a measure of a substance's antioxidant potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This is a widely used method to assess the free radical scavenging activity of antioxidants. peerj.com The DPPH radical has a characteristic deep purple color, which fades to yellow in the presence of an antioxidant that can donate a hydrogen atom. The degree of discoloration is proportional to the scavenging potential of the antioxidant. peerj.com

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS·+), a blue-green chromophore. peerj.comhilarispublisher.com The reduction of the ABTS·+ by an antioxidant is measured by the decrease in its absorbance at a specific wavelength. hilarispublisher.com This method is applicable to both hydrophilic and lipophilic antioxidant systems. hilarispublisher.com

Hydroxyl Radical (HO•) Scavenging Assay: The highly reactive hydroxyl radical can be generated in vitro through systems like the Fenton reaction (Fe³⁺/ascorbate/EDTA/H₂O₂). hilarispublisher.com The assay measures the ability of an antioxidant to compete with a detector molecule for the hydroxyl radicals, thereby inhibiting the reaction of the detector molecule. hilarispublisher.com

A study on isoflavonoid (B1168493) derivatives from the roots of Amphimas pterocarpoides, which included this compound, evaluated their antioxidant properties using the DPPH radical scavenging assay. researchgate.net

Cellular Antioxidant Potency and ROS Scavenging

Beyond in vitro chemical assays, it is crucial to assess the antioxidant activity of compounds within a cellular environment. Cells have their own defense mechanisms against oxidative stress, including antioxidant enzymes. mdpi.com The ability of an external compound to enhance these defenses or directly scavenge intracellular ROS is a key indicator of its biological efficacy. nih.gov

Reactive oxygen species (ROS) are byproducts of normal cellular metabolism and can be induced by external factors. mdpi.com While they play a role in cell signaling at low concentrations, excessive ROS can lead to oxidative stress, damaging cellular components like lipids, proteins, and DNA. nih.govmdpi.com

Studies have shown that certain flavonoids can effectively reduce intracellular ROS levels. For instance, some trihydroxyflavones have been demonstrated to suppress cellular ROS in a dose-dependent manner. nih.gov The cellular antioxidant activity of isoflavones is influenced by their chemical structure, particularly the number and position of hydroxyl groups. mdpi.com While some isoflavones like genistein (B1671435) and daidzein (B1669772) show weak ROS scavenging in certain cell lines, others like biochanin A have demonstrated significant activity. mdpi.com The investigation into the specific cellular antioxidant potency and direct ROS scavenging capabilities of this compound is an ongoing area of research.

Comparative Studies with Other Flavonoids on Antioxidant Capacity

The antioxidant capacity of flavonoids varies significantly depending on their structural features. nih.gov Comparative studies are essential to understand the structure-activity relationships that govern their antioxidant potential.

Key structural features that influence the antioxidant activity of flavonoids include:

The presence of a catechol (ortho-dihydroxy) group in the B-ring. researchgate.net

The number and position of hydroxyl groups on the flavonoid skeleton. mdpi.com

The glycosylation of hydroxyl groups can also affect antioxidant activity. d-nb.info

For example, research has highlighted that the hydroxyl group at the C-4' position is crucial for the antioxidant activity of soy isoflavones, while the C-5 position has a moderate impact and the C-7 position is less critical. mdpi.com In comparative studies using various assays like DPPH, ABTS, and FRAP (Ferric Reducing Antioxidant Power), different flavonoids exhibit varying degrees of antioxidant strength. mdpi.comfrontiersin.org For instance, some studies have shown a strong correlation between the total polyphenol content and antioxidant capacity as measured by the FRAP and TEAC (Trolox Equivalent Antioxidant Capacity) assays. mdpi.com

While specific comparative data for this compound is not extensively detailed in the provided context, the general principles of flavonoid antioxidant activity suggest that its methoxy (B1213986) groups, in place of hydroxyl groups, would significantly influence its radical scavenging and reducing power compared to its hydroxylated counterparts.

Anti-inflammatory Effects

Inflammation is a complex biological response to harmful stimuli. While it is a crucial part of the immune response, chronic inflammation can contribute to various diseases. mdpi.com Flavonoids, including isoflavones, have been investigated for their potential to modulate inflammatory pathways. mdpi.commdpi.com

Inhibition of Inflammatory Mediators and Cytokines

A key mechanism through which flavonoids exert their anti-inflammatory effects is by inhibiting the production of pro-inflammatory mediators and cytokines. mdpi.commdpi.com These molecules, such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), are central to the inflammatory process. d-nb.infonih.gov

Research on structurally similar flavonoids provides insights into these mechanisms. For example, 5,6,7-trimethoxyflavone (B192605) has been shown to dose-dependently inhibit the production of NO and PGE2 in lipopolysaccharide (LPS)-stimulated macrophages by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov It also reduced the production and mRNA expression of TNF-α, IL-1β, and IL-6. nih.gov Similarly, other flavonoids have demonstrated the ability to decrease the concentrations of pro-inflammatory cytokines like TNF-α and IL-1β in animal models of inflammation. nih.gov The general anti-inflammatory action of isoflavones often involves the downregulation of gene transcription for these inflammatory markers. mdpi.com

Impact on IL-17 and TNF Signaling Pathways

The interleukin-17 (IL-17) and tumor necrosis factor (TNF) signaling pathways are critical drivers of inflammation in many chronic diseases. nih.govarchivesofmedicalscience.com IL-17, a pro-inflammatory cytokine produced by Th17 cells, plays a significant role in both innate and adaptive immunity. archivesofmedicalscience.com The IL-17 family consists of several members, with IL-17A and IL-17F being key players in inflammatory responses. archivesofmedicalscience.com The binding of IL-17A to its receptor can activate downstream signaling cascades, including the NF-κB and MAPK pathways, leading to the production of other pro-inflammatory molecules. archivesofmedicalscience.comresearchgate.net

TNF-α also activates the NF-κB pathway, a central regulator of inflammation. researchgate.net Interestingly, IL-17 and TNF-α can act synergistically to amplify the inflammatory response. nih.gov This synergy can lead to increased production of IL-6 and various chemokines, further promoting inflammation and immune cell recruitment. nih.gov

The signaling of IL-17 involves TNFR-associated factors (TRAFs), which are crucial adapter proteins. frontiersin.org For instance, TRAF6 is essential for the positive induction of downstream signaling from the IL-17 receptor. frontiersin.org Conversely, other TRAFs, like TRAF3, can negatively regulate this pathway. frontiersin.org

Studies on certain trihydroxyflavones have indicated that their anti-inflammatory effects are exerted through the IL-17 and TNF signaling pathways. nih.gov This suggests that flavonoids can interfere with these specific inflammatory cascades, although the precise interactions of this compound with the IL-17 and TNF pathways require further investigation.

Modulation of JAK-STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway is a critical signaling cascade involved in a multitude of cellular processes, including immune response, cell growth, differentiation, and apoptosis. scielo.brfrontiersin.org Dysregulation of this pathway is implicated in various diseases, making it a significant target for therapeutic intervention. frontiersin.orgthermofisher.com The pathway is activated by cytokines and growth factors binding to their receptors, leading to the phosphorylation of JAKs and subsequently STATs. thermofisher.com These phosphorylated STATs then dimerize and translocate to the nucleus to regulate gene expression. thermofisher.com

Some natural compounds, like certain flavonoids, have been investigated for their potential to modulate the JAK-STAT pathway. For instance, 7,3´,4´-trihydroxyflavone has been shown to exert anti-inflammatory effects through the JAK-STAT pathway by binding to c-Src in RAW264.7 cells. nih.gov While direct and detailed studies on the specific modulatory effects of this compound on the JAK-STAT pathway are not extensively detailed in the provided results, the known immunomodulatory and anticancer activities of isoflavones suggest this pathway as a plausible area for its biological influence. Phytochemicals, in general, are known to influence various signaling pathways, including the JAK-STAT pathway, to regulate cancer progression and other cellular responses. foodandnutritionjournal.org

Studies in 2D and 3D Macrophage Models

Macrophage models, both in traditional 2D cultures and more physiologically relevant 3D structures, are crucial for studying inflammatory responses. nih.gov Research has utilized these models to evaluate the anti-inflammatory potential of various compounds. nih.gov For example, studies on 6,3´,4´- and 7,3´,4´-trihydroxyflavone have demonstrated their ability to suppress the overexpression of pro-inflammatory biomarkers in both 2D and 3D macrophage models. nih.gov

In the context of this compound, a study investigated a novel compound synthesized from it and guaiacol (B22219) for its antifibrotic potential. iclaf.org This research utilized both 2D and 3D co-culture models of lung epithelial and fibroblast cells to evaluate the compound's effects on processes like epithelial-mesenchymal transition (EMT) and myofibroblast differentiation. iclaf.org This indicates the application of such models to understand the therapeutic potential of derivatives of this compound in complex cellular environments that mimic tissue structures.

Anticancer Research

The potential of flavonoids and isoflavones as anticancer agents has been a subject of extensive research. nih.gov These compounds are known to interfere with multiple pro-oncogenic pathways, thereby inhibiting cancer cell growth and inducing apoptosis. nih.gov

Potential Role in Preventing Cancer Cell Proliferation

There is evidence to suggest that isoflavones can inhibit the proliferation of cancer cells. For instance, a metabolite of daidzein, 6,7,4'-trihydroxyisoflavone (B192597), was found to suppress the growth of HCT-116 human colon cancer cells more effectively than daidzein itself. nih.gov This compound induced cell cycle arrest at the S and G2/M phases. nih.gov While a direct study on this compound's effect on SGC-7901 gastric cancer cells was mentioned, specific results on its antiproliferative activity are not detailed in the provided search results. researchgate.net However, the broader class of methoxyflavones has shown cytotoxic activity against various cancer cell lines. mdpi.com

Preclinical Studies on Cancer Cell Lines and Animal Models

Preclinical research utilizing cancer cell lines and animal models is fundamental to evaluating the anticancer potential of new compounds. mdpi.comoaepublish.comnih.gov Cancer cell lines, such as the NCI-60 panel, provide a platform for high-throughput screening of potential anticancer drugs. oaepublish.com Animal models, including xenografts where human cancer cells are implanted into immunocompromised mice, allow for the in vivo assessment of a compound's efficacy. nih.govmdpi.com

In the context of isoflavones, a xenograft mouse model demonstrated that 6,7,4'-trihydroxyisoflavone significantly reduced the tumor growth of HCT-116 xenografts. nih.gov This in vivo study complements in vitro findings and provides a stronger basis for the potential therapeutic application of this compound. nih.gov While specific preclinical studies on this compound are not extensively detailed, the established methodologies are readily applicable to investigate its anticancer properties.

Modulation of Pro-oncogenic Pathways

Cancer development is driven by the overactivation of pro-oncogenic pathways and the inactivation of tumor-suppressive pathways. nih.gov Key signaling pathways frequently dysregulated in cancer include PI3K/Akt/mTOR, MAPK/ERK, and NF-κB. foodandnutritionjournal.orgmdpi.com Phytochemicals, including flavonoids, exert their anticancer effects by modulating these critical pathways. foodandnutritionjournal.org

For example, 6,7,4'-trihydroxyisoflavone was found to inhibit HCT-116 human colon cancer cell proliferation by directly targeting and suppressing the activity of cyclin-dependent kinase (CDK) 1 and CDK2. nih.gov Similarly, gallic acid has been shown to modulate oncogenic pathways such as BCR::ABL1, SRC, and mTOR in chronic myeloid leukemia cells. mdpi.com Flavonoids can also inhibit various tyrosine kinases and modulate the activity of membrane-bound receptors involved in cancer progression. nih.gov These examples highlight the diverse mechanisms by which isoflavones and related compounds can interfere with the molecular machinery of cancer cells.

Wound Healing and Dermatological Applications

The process of wound healing is a complex biological cascade involving inflammation, proliferation, and remodeling phases. mdpi.commdpi.com Certain phytochemicals have been identified for their potential to improve this process. This compound has been cited as a phytochemical that improved wound healing in various disease models by activating keratinocytes and fibroblasts both in vitro and in vivo. mdpi.com Its potential application in wound healing and skin activation has also been noted in patent literature. google.com Flavonoids, in general, are recognized for their wound-healing properties, which are attributed to their anti-inflammatory, antioxidant, and pro-angiogenic effects. mdpi.comnih.gov They can influence the expression of key growth factors and signaling molecules involved in tissue repair, such as transforming growth factor-β (TGF-β). mdpi.comnih.gov

Promotion of Wound Healing Rate in Keratinocytes

Keratinocytes, the primary cells of the epidermis, play a crucial role in the re-epithelialization phase of wound healing. Studies have shown that this compound (TMF) can significantly promote the wound healing process in these cells. Research using human HaCaT keratinocytes revealed that TMF increases the rate of wound closure in a dose-dependent manner. biocrick.com Interestingly, this effect is attributed to an increase in cell migration rather than cell proliferation. biocrick.com

The molecular mechanism behind this enhanced migration involves the modulation of several key signaling pathways. Treatment with TMF was found to influence the time-dependent phosphorylation of protein kinase B (AKT) and extracellular signal-regulated kinase (ERK). biocrick.com Furthermore, TMF induces the production of E-cadherin, a cell-cell adhesion protein essential for collective cell migration during wound repair. biocrick.com A central aspect of TMF's mechanism is the induction of NADPH Oxidase 2 (NOX2), which leads to an increase in reactive oxygen species (ROS). biocrick.com This NOX2-mediated ROS production is critical for regulating keratinocyte migration and activating matrix metalloproteinases (MMPs), which are enzymes that remodel the extracellular matrix. biocrick.com

Table 1: Summary of this compound's Effects on Keratinocytes

Mechanism of Action Observed Effect
Wound Healing Rate Increased cell migration in a dose-dependent fashion.
Signaling Pathway Modulation Phosphorylation of AKT and ERK pathways.
Cell Adhesion Induction of the cell-cell adhesion protein E-cadherin.
NOX2 Pathway Upregulation of NOX2 transcriptional and protein levels, leading to increased ROS.

| Extracellular Matrix Remodeling | Activation of matrix metalloproteinases and lower levels of collagen I and III. |

Synergistic Effects with Other Phytochemicals on Skin Cells

The interaction between keratinocytes and dermal fibroblasts is critical for the successful progression of skin repair. Research has explored whether this compound can work in concert with other phytochemicals to enhance wound healing. A notable synergistic relationship has been identified between TMF and glycitin (B1671906), a major isoflavone (B191592) found in soy.

Co-treatment with TMF and glycitin has been shown to synergistically promote the proliferation and migration of both keratinocytes and dermal fibroblasts. In vitro studies using a co-culture system demonstrated that a 1:1 ratio of the two compounds was most effective. This synergistic interaction appears to be mediated through the secretion of Transforming Growth Factor-beta (TGF-β). In animal models of both excisional and burn wounds, mice treated with the 1:1 mixture of TMF and glycitin exhibited significantly faster wound closure, enhanced regeneration, and a reduction in scarring.

Table 2: Synergistic Wound Healing Activity of TMF and Glycitin

Cell Types Observed Synergistic Effects Mediating Factor
Keratinocytes & Dermal Fibroblasts Enhanced proliferation and migration. TGF-β

| In Vivo Wound Models | Accelerated wound closure, improved regeneration, and reduced scar formation. | Not specified |

Neuroprotection and Neuroimmunomodulation

The potential for flavonoids to protect neurons and modulate the immune response within the central nervous system is an area of growing interest. This includes their relevance in age-related neurodegenerative diseases, which are often characterized by progressive neuronal loss and neuroinflammation.

While many flavonoids are being investigated for their neuroprotective properties, research specifically detailing the role of this compound in neurodegenerative disorders is limited. The therapeutic potential of flavonoids in this context often stems from their antioxidant and anti-inflammatory capabilities, which can counteract the oxidative stress and inflammatory processes implicated in diseases like Alzheimer's and Parkinson's. nih.govbiocrick.com For instance, a related compound, 7,8,4'-Trimethoxyisoflavone, is being studied for its potential neuroprotective applications. biosynth.com However, direct evidence and dedicated studies on this compound's efficacy and mechanisms in specific neurodegenerative models are not extensively documented in the current scientific literature.

Glial cells, including astrocytes and microglia, are the resident immune cells of the brain and are key players in neuroinflammation. frontiersin.orgunimi.it They provide support to neurons, but their dysfunction can contribute to the pathology of neurodegenerative diseases. frontiersin.orgnih.gov The modulation of glial cell activity is a promising therapeutic strategy. semanticscholar.org Flavonoids, in general, have been shown to modulate glial responses, for example by inhibiting microglial activation and the subsequent release of pro-inflammatory factors. imrpress.com However, specific studies investigating the direct effects of this compound on astrocyte or microglial function, and its potential to shift these cells towards a neuroprotective state, are currently lacking in the available research.

To better understand neuroinflammation, scientists use co-culture systems containing both neurons and glial cells. nih.gov These models allow for the study of how inflammatory stimuli, often mediated by glia, can lead to neuronal damage. plos.org They also serve as a platform to test the neuroprotective effects of various compounds. imrpress.comnih.govbiorxiv.org While the flavonoid class has shown promise in protecting neurons from inflammatory damage in such systems, research focused specifically on the application and effects of this compound in neuronal-glial co-cultures has not been prominently reported.

Other Reported Biological Activities

Beyond its effects on skin cells, this compound has been associated with several other biological activities. Its chemical structure lends it antioxidant and anti-inflammatory properties. biosynth.com It has also been investigated for its potential in cancer prevention, where it has been noted to act as a skin tumor promotion inhibitor. lookchem.com

As a type of phytoestrogen, this compound can interact with estrogen receptors, which may influence various hormone-governed cellular functions. biosynth.com This suggests potential applications in supporting bone health and managing menopausal symptoms, though these areas require further research. biosynth.com Additionally, some studies have noted its biotransformation by the fungus Aspergillus niger, which can demethylate the compound to produce other derivatives. mdpi.com

Table 3: Mentioned Compound Names

Compound Name
This compound
7,8,4'-Trimethoxyisoflavone
4'-hydroxy-6,7-dimethoxyisoflavone
AKT (Protein Kinase B)
Collagen
E-cadherin
ERK (Extracellular signal-regulated kinase)
Glycitin
NADPH Oxidase 2 (NOX2)
Reactive Oxygen Species (ROS)

Antimicrobial Activities (Antibacterial, Antifungal)

This compound has demonstrated notable antimicrobial properties, exhibiting activity against a spectrum of both bacteria and fungi. medchemexpress.comszabo-scandic.comabmole.comabmole.com This isoflavone is a derivative that can be chemically transformed from other natural compounds. researchgate.net Research has shown that isoflavonoid derivatives, including this compound, possess antimicrobial and antioxidant activities. szabo-scandic.comresearchgate.net

The structural characteristics of flavonoids, the class of compounds to which this compound belongs, play a crucial role in their antibacterial effects. For instance, the presence and position of methoxy groups can influence the antimicrobial potency. While some studies suggest that methoxy groups might reduce antibacterial properties compared to hydroxyl groups, other research indicates that specific substitutions, such as a methoxy group at certain positions, can enhance activity. nih.govmdpi.com The mechanisms behind the antibacterial action of flavonoids are multifaceted, involving the inhibition of nucleic acid synthesis, disruption of cytoplasmic membrane function, and interference with energy metabolism. nih.gov

In terms of antifungal activity, various isoflavones have been recognized for their effects against different fungal strains. scirp.org For example, some isoflavones have shown inhibitory effects against fungi like Aspergillus flavus and Botrytis cinerea. mdpi.com The evaluation of isoflavonoid derivatives has been a subject of interest in the search for new antimicrobial agents. researchgate.net

Table 1: Antimicrobial Activity of this compound and Related Compounds

Compound/Extract Target Organism(s) Observed Effect Reference(s)
This compound Wide range of bacteria and fungi Antimicrobial activities medchemexpress.comszabo-scandic.comabmole.comabmole.com
Isoflavonoid derivatives (including this compound) Wide range of bacteria and fungi Antimicrobial and antioxidant activities szabo-scandic.comresearchgate.net
Flavonoids (general) Bacteria Inhibition of nucleic acid synthesis, cytoplasmic membrane function, and energy metabolism nih.gov
Luteone (an isoflavone) Aspergillus flavus, Botrytis cinerea, Chlamydia herbarum Antifungal activity, complete inhibition of C. herbarum at 7–14 μg/cm² mdpi.com
Various 4-thioflavonols Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, Methicillin-resistant Staphylococcus aureus, C. albicans, C. parapsilosis, C. krusei Antibacterial and antifungal activity scirp.org
Methanolic extract of doenjang (contains various isoflavones) Staphylococcus aureus (including MRSA) Antibacterial effect with MICs ranging from 2048 to 4096 µg/mL nih.gov

Hypotensive Action

Research into the biological effects of isoflavones has revealed that certain derivatives possess hypotensive properties. Specifically, studies on isoflavones isolated from Streptomyces culture filtrates have identified compounds that exhibit this action. For instance, 3',5,7-trihydroxy-4',6-dimethoxyisoflavone and 3',5,7-trihydroxy-4',8-dimethoxyisoflavone were found to have a hypotensive effect. nih.govjst.go.jp However, the related compound, 3',8-dihydroxy-4',6,7-trimethoxyisoflavone (B15369083), did not demonstrate hypotensive action. nih.govjst.go.jp This highlights the specificity of the molecular structure in determining the physiological effects of these compounds.

Catechol-O-methyltransferase and Dopa Decarboxylase Suppression

Certain isoflavones have been identified as inhibitors of key enzymes involved in neurotransmitter metabolism, namely catechol-O-methyltransferase (COMT) and dopa decarboxylase (DDC). nih.gov COMT is a crucial enzyme in the breakdown of catecholamines like dopamine (B1211576) and noradrenaline. knmp.nl DDC is responsible for the synthesis of dopamine from L-Dopa. openbiochemistryjournal.complos.org

In studies screening for COMT inhibitors from Streptomyces, several new isoflavones were isolated. nih.govjst.go.jp Two of these, 3',5,7-trihydroxy-4',6-dimethoxyisoflavone and 3',5,7-trihydroxy-4',8-dimethoxyisoflavone, were found to inhibit both COMT and dopa decarboxylase. nih.govjst.go.jp In contrast, 3',8-dihydroxy-4',6,7-trimethoxyisoflavone was identified as a specific inhibitor of COMT, without affecting dopa decarboxylase. nih.govjst.go.jp This specificity suggests a potential for more targeted therapeutic applications. The inhibition of these enzymes is a key strategy in the treatment of conditions like Parkinson's disease, where preserving dopamine levels is critical. plos.orgnih.gov

Table 2: Enzyme Inhibition by Isoflavone Derivatives

Compound Target Enzyme(s) Observed Effect Reference(s)
3',5,7-trihydroxy-4',6-dimethoxyisoflavone Catechol-O-methyltransferase (COMT), Dopa decarboxylase (DDC) Inhibition of both enzymes nih.govjst.go.jp
3',5,7-trihydroxy-4',8-dimethoxyisoflavone Catechol-O-methyltransferase (COMT), Dopa decarboxylase (DDC) Inhibition of both enzymes nih.govjst.go.jp
3',8-dihydroxy-4',6,7-trimethoxyisoflavone Catechol-O-methyltransferase (COMT) Specific inhibitor of COMT nih.govjst.go.jp

Structure Activity Relationship Sar Studies of 4 ,6,7 Trimethoxyisoflavone

Influence of Substituent Groups on Biological Activity

The nature and position of substituent groups, such as methoxy (B1213986) (-OCH3) and hydroxyl (-OH) groups, are critical determinants of the biological effects of isoflavones.

Role of Methoxy Groups vs. Hydroxyl Groups

The substitution of hydroxyl groups with methoxy groups can significantly alter the biological activity of isoflavones. For instance, in the context of Aryl hydrocarbon Receptor (AhR) activity, 4',5,7-trimethoxyisoflavone (B192599) was identified as a potent AhR agonist, while its trihydroxy counterpart, genistein (B1671435) (4',5,7-trihydroxyisoflavone), was found to be AhR-inactive. acs.orgnih.gov This suggests that the methoxy groups are crucial for its AhR-mediated effects.

In contrast, for antioxidant activity, the presence and position of hydroxyl groups are often considered paramount. nih.govmdpi.com Hydroxyl groups can donate a hydrogen atom to scavenge free radicals, a key mechanism of antioxidant action. foodengprog.org Studies on various flavonoids have shown that the number and position of hydroxyl groups directly correlate with their antioxidant capacity. nih.govnih.gov Specifically, hydroxyl groups at the C-4' and C-5 positions are of high importance for antioxidant activity. nih.gov While methoxylation can sometimes reduce or alter this activity, some methoxy-substituted isoflavones, like biochanin A (5,7-dihydroxy-4'-methoxyisoflavone), still exhibit notable biological effects, including AhR activation. acs.orgnih.gov

The conversion of hydroxyl to methoxy groups also affects the lipophilicity of the molecule, which can influence its absorption, distribution, and metabolism in the body.

Positional Effects of Substituents on Activity

The specific location of substituent groups on the isoflavone (B191592) skeleton is as important as their chemical nature. The substitution pattern on both the A and B rings of the isoflavone structure dictates its biological function.

For antioxidant activity, a hydroxyl group at the C-4' position is considered crucial, with the C-5 hydroxyl group also being of moderate importance. nih.govmdpi.com The C-7 hydroxyl group is generally seen as less significant for this particular activity. nih.gov In terms of antibacterial properties, hydroxylation at the C-5 and C-7 positions, along with a C-4' hydroxyl group, appears to be important for the activity of isoflavones. mdpi.com

Regarding AhR activation, the substitution pattern is complex and can be cell-context specific. acs.orgnih.gov For example, 4',5,7-trimethoxyisoflavone is a potent AhR agonist. acs.orgnih.gov The presence of a methoxy group at the 7-position on a flavanone (B1672756) has been shown to enhance inhibitory effects on human colon carcinoma cells. researchgate.net

Comparison with Related Isoflavones and Flavones

The biological activity of 4',6,7-trimethoxyisoflavone can be further understood by comparing it with structurally related isoflavones and its isomeric flavones.

Impact of Phenyl Ring Attachment Position (C2 vs. C3)

A fundamental structural difference between flavones and isoflavones is the position at which the phenyl B-ring attaches to the heterocyclic C-ring. In flavones, the phenyl ring is at the C2 position, while in isoflavones, it is at the C3 position. foodengprog.orgnih.gov This seemingly minor difference has a profound impact on the molecule's three-dimensional shape and, consequently, its biological activity. acs.orgnih.gov

Simulation studies modeling the interaction of flavonoids with the AhR binding pocket have demonstrated that the orientation of the substituted phenyl ring at C2 (flavones) versus C3 (isoflavones) strongly influences their ability to act as AhR agonists. acs.orgnih.gov

Differences in AhR Activity among Isomers

The difference in the phenyl ring attachment position leads to significant variations in AhR activity between isoflavone and flavone (B191248) isomers. For instance, while 4',5,7-trimethoxyisoflavone is a potent AhR agonist, its isomeric flavone counterpart is inactive. acs.orgnih.govresearchgate.net

This contrast is also observed with other related pairs. Genistein (4',5,7-trihydroxyisoflavone) is AhR-inactive, whereas its flavone isomer, apigenin (B1666066) (4',5,7-trihydroxyflavone), induces AhR-responsive genes. acs.orgnih.gov However, this is not a universal rule, as both biochanin A (5,7-dihydroxy-4'-methoxyisoflavone) and its flavone isomer, acacetin, can induce AhR-responsive genes. acs.orgnih.gov These findings highlight the complex interplay between the core structure (isoflavone vs. flavone) and the specific substitution pattern in determining AhR activity.

Comparison of AhR Activity in Isoflavone and Flavone Isomers
IsoflavoneAhR ActivityFlavone IsomerAhR ActivityReference
4',5,7-TrimethoxyisoflavonePotent Agonist4',5,7-TrimethoxyflavoneInactive acs.org, nih.gov, researchgate.net
Genistein (4',5,7-Trihydroxyisoflavone)InactiveApigenin (4',5,7-Trihydroxyflavone)Active acs.org, nih.gov
Biochanin A (5,7-Dihydroxy-4'-methoxyisoflavone)ActiveAcacetin (5,7-Dihydroxy-4'-methoxyflavone)Active acs.org, nih.gov

Computational and Quantum Chemical Approaches in SAR

Computational methods, including quantitative structure-activity relationship (QSAR) modeling and quantum chemical calculations, are powerful tools for elucidating the SAR of isoflavones. nih.govmdpi.com These approaches can predict the biological activity of compounds and provide insights into their mechanisms of action at a molecular level.

Density functional theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. nih.govmdpi.com DFT calculations can determine parameters like bond dissociation enthalpy, ionization potential, and proton affinity, which are crucial for understanding the antioxidant mechanisms of isoflavonoids. nih.gov Such studies have shown that electron-donating substituents can enhance antioxidant activity in certain environments by weakening the O-H bond, while electron-withdrawing groups can have the opposite effect. mdpi.com

Application of DFT-based Quantum Chemical Descriptors

Density Functional Theory (DFT) has become an invaluable tool in computational chemistry for predicting the electronic structure and reactivity of molecules like this compound. nih.gov By calculating various quantum chemical descriptors, scientists can gain insights into the molecule's antioxidant potential. These descriptors help to quantify aspects of the molecule's reactivity and stability. rasayanjournal.co.in

Quantitative structure-activity relationship (QSAR) studies leverage these DFT-based descriptors to build models that correlate a molecule's structure with its biological activity. researchgate.net For flavonoids, a class of compounds to which this compound belongs, DFT calculations are frequently employed to evaluate their antioxidant properties. d-nb.info Key descriptors in these studies often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, hardness (η), and electronegativity (χ). rasayanjournal.co.inmdpi.com

The HOMO energy is particularly significant as it relates to the molecule's ability to donate an electron, a key step in many antioxidant mechanisms. A higher HOMO energy suggests a greater electron-donating capacity. mdpi.com The HOMO-LUMO gap provides information about the molecule's stability and reactivity. mdpi.com A smaller gap generally indicates that the molecule is more reactive.

In the context of antioxidant activity, descriptors such as hardness (η) have been shown to be valuable in predicting the hydrogen-donating ability of a compound. mdpi.com QSAR models have successfully used descriptors like hardness, group electrophilic frontier electron density, and group philicity to explain the radical scavenging activity of flavonoids. researchgate.net The reliability of these models is often assessed by statistical measures such as the squared correlation coefficient (r²) and the cross-validated squared correlation coefficient (q²). For instance, a robust QSAR model for a series of flavonoids reported an r² of 0.937 and a q² of 0.916, indicating a strong correlation between the selected descriptors and the observed antioxidant activity. researchgate.net

Table 1: Key DFT-Based Quantum Chemical Descriptors and Their Significance in Antioxidant Activity

DescriptorSymbolSignificance in Antioxidant Activity
Highest Occupied Molecular Orbital EnergyEHOMOIndicates the electron-donating ability of a molecule. Higher values suggest better antioxidant potential. mdpi.com
Lowest Unoccupied Molecular Orbital EnergyELUMORelates to the electron-accepting ability of a molecule.
HOMO-LUMO GapΔERepresents the chemical reactivity and stability. A smaller gap can indicate higher reactivity. mdpi.com
HardnessηMeasures the resistance to change in electron distribution. It is a useful descriptor for hydrogen donating predisposition. mdpi.com
ElectronegativityχDescribes the ability of a molecule to attract electrons. mdpi.com
Ionization PotentialIPThe energy required to remove an electron. Lower values indicate a better electron donor. preprints.org
Electron AffinityEAThe energy released when an electron is added. Higher values suggest a better electron acceptor. nih.gov

Modeling of Radical Scavenging Efficiency

The primary role of an antioxidant is to neutralize free radicals, which are highly reactive species that can cause cellular damage. unec-jeas.com The efficiency of this compound as a radical scavenger can be modeled by considering the primary mechanisms through which this process occurs: Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). unec-jeas.com

The HAT mechanism involves the direct transfer of a hydrogen atom from the antioxidant to a free radical. nih.gov The key thermodynamic parameter for this pathway is the Bond Dissociation Enthalpy (BDE). A lower BDE for a specific O-H bond indicates that the hydrogen atom is more easily donated, making that site a more probable location for radical scavenging activity. nih.gov

The SET-PT mechanism involves the antioxidant first donating an electron to the free radical, forming a radical cation. This is followed by the transfer of a proton. The Ionization Potential (IP) is the critical parameter for the initial electron transfer step. preprints.org

The SPLET mechanism is particularly relevant in polar solvents. It begins with the deprotonation of the antioxidant, followed by electron transfer from the resulting anion to the free radical. The important parameters for this pathway are the Proton Affinity (PA) and the Electron Transfer Enthalpy (ETE). mdpi.com

Computational models using DFT can calculate these thermodynamic parameters (BDE, IP, PA, and ETE) to predict the most favorable radical scavenging pathway for a given molecule under specific conditions (e.g., in the gas phase or in a solvent). unec-jeas.com For many flavonoids, the presence and position of hydroxyl (-OH) groups are crucial determinants of their antioxidant activity. researchgate.net However, this compound lacks free hydroxyl groups, having methoxy (-OCH₃) groups instead. This structural feature significantly influences its radical scavenging mechanism and efficiency compared to its hydroxylated counterparts. While methoxy groups can influence the electronic properties of the aromatic rings, they are generally less effective at direct hydrogen donation than hydroxyl groups. nih.gov Therefore, the radical scavenging activity of this compound may rely more on mechanisms involving the π-electron system of the isoflavone core.

Table 2: Mechanisms of Radical Scavenging and Relevant Parameters

MechanismAbbreviationDescriptionKey Thermodynamic Parameter(s)
Hydrogen Atom TransferHATA hydrogen atom is directly transferred from the antioxidant to the free radical. nih.govBond Dissociation Enthalpy (BDE) nih.gov
Single Electron Transfer-Proton TransferSET-PTAn electron is transferred from the antioxidant, followed by a proton transfer. unec-jeas.comIonization Potential (IP), Proton Dissociation Enthalpy (PDE) preprints.org
Sequential Proton Loss Electron TransferSPLETThe antioxidant is deprotonated, followed by an electron transfer from the anion. unec-jeas.comProton Affinity (PA), Electron Transfer Enthalpy (ETE) mdpi.com

Synthesis and Derivatization of 4 ,6,7 Trimethoxyisoflavone

Chemical Synthesis Methodologies

The construction of the 4',6,7-trimethoxyisoflavone core is primarily achieved through established isoflavone (B191592) synthesis routes, with the deoxybenzoin (B349326) pathway being one of the most fundamental.

Cyclization Reactions from Deoxybenzoin Derivatives

The most prevalent method for synthesizing the isoflavone scaffold, including this compound, begins with an appropriately substituted deoxybenzoin derivative. researchgate.netresearchgate.net This route involves the formation of the chromone (B188151) ring by introducing a single carbon atom.

The general process starts with the Friedel-Crafts acylation of a phenol (B47542) with a phenylacetic acid in the presence of a Lewis acid like boron trifluoride etherate (BF₃·Et₂O) to form the key deoxybenzoin intermediate. researchgate.net Specifically, to obtain the substitution pattern of this compound, 1,2,4-trimethoxybenzene (B152335) would be acylated with 4-methoxyphenylacetic acid.

The crucial step is the cyclization of the deoxybenzoin. This is typically achieved by reacting the deoxybenzoin with a Vilsmeier-Haack type reagent, which acts as the one-carbon donor to form the C-2 of the pyranone ring. Common reagent systems include a mixture of dimethylformamide (DMF) with phosphorus pentachloride (PCl₅) or phosphorus oxychloride (POCl₃), often in the presence of BF₃·Et₂O. researchgate.net The reaction proceeds through the formation of a reactive intermediate which, upon hydrolysis, cyclizes to yield the isoflavone. researchgate.net This method has been used to produce various methoxy-substituted isoflavones in high yields. researchgate.net

Table 1: Reagents for Cyclization of Deoxybenzoins to Isoflavones
Deoxybenzoin PrecursorCyclization Reagent SystemProductYieldReference
3,4-dimethoxybenzyl-2',4'-dihydroxyphenyl ketoneBF₃·Et₂O, DMF, POCl₃7-hydroxy-3',4'-dimethoxyisoflavone58% researchgate.net
General DeoxybenzoinDMF, PCl₅, BF₃·Et₂O6,7-dimethoxy-4'-hydroxyisoflavone90% researchgate.net
2,4-dihydroxy-4'-fluorodeoxybenzoinDMF, BF₃·Et₂O, CH₃SO₂Cl4'-fluoro-7-hydroxyisoflavoneHigh nih.gov

Site-selective Bromination and Suzuki Coupling Reactions for Derivatives

The synthesis of isoflavone derivatives can be efficiently achieved using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This strategy is particularly useful for introducing a variety of aryl groups at the C-3 position.

The process typically begins with the synthesis of a 3-halochromone precursor. mdpi.com This can be accomplished by the halogen-mediated cyclization of an enaminoketone, which is formed from the condensation of a 2'-hydroxyacetophenone (B8834) with DMF-dimethyl acetal (B89532) (DMF-DMA). mdpi.comrsc.org For instance, a 3-iodochromone can be prepared and subsequently coupled with an appropriate arylboronic acid. mdpi.com

Specifically for creating derivatives of this compound, a 3-iodo-6,7-dimethoxychromone could be coupled with 4-methoxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd/C) and a base (e.g., Na₂CO₃). mdpi.commdpi.com This method allows for the late-stage introduction of the B-ring, providing a flexible route to a wide library of analogs. nih.govmdpi.com Site-selective bromination can also be performed on the isoflavone core to create intermediates for further coupling reactions, although electrophilic halogenation of the electron-rich aromatic rings can sometimes lead to mixtures of products. researchgate.net

Partial Demethylation and Acetylation Reactions

Functionalization of the this compound scaffold often involves the manipulation of its methoxy (B1213986) groups.

Partial Demethylation: Selective or complete demethylation of polymethoxyisoflavones is a common strategy to produce hydroxyisoflavones, which can serve as precursors for other derivatives. rsc.org Reagents like boron tribromide (BBr₃) are effective for cleaving aryl methyl ethers. rsc.org The conditions can be controlled to achieve selective demethylation at certain positions, although this can be challenging. For instance, treatment of 5,7,8-trimethoxyisoflavone with BCl₃ can selectively demethylate the C-5 methoxy group. rsc.org Another common reagent is hydrobromic acid (HBr), though it often requires higher temperatures. reddit.com

Acetylation: Hydroxyisoflavones, obtained from demethylation or synthesized directly, can be readily acetylated to form acetoxy derivatives. The standard procedure involves reacting the hydroxyisoflavone with acetic anhydride (B1165640) in the presence of a base like pyridine. lookchem.com This reaction is generally high-yielding and proceeds under mild conditions. nih.gov For example, 7-hydroxyisoflavones can be converted to 7-acetoxyisoflavones using this method. lookchem.comontosight.ai

Derivatization and Analog Development

Building upon the core structure of this compound, various derivatives and isomers have been synthesized to explore their chemical and biological properties.

Creation of Acetoxy and Prenyl Derivatives

Acetoxy Derivatives: As mentioned previously, acetoxy derivatives are synthesized from their corresponding hydroxy precursors. ontosight.ai The acetylation is typically performed using acetic anhydride and a base. lookchem.comnih.gov For example, 7,4'-dihydroxyisoflavone can be treated with acetic anhydride to yield 7,4'-diacetoxyisoflavone. google.com These derivatives are often created to modify the solubility or bioavailability of the parent compound or as a protecting group strategy during multi-step syntheses. nih.govgoogle.com

Prenyl Derivatives: The introduction of prenyl groups onto the isoflavone skeleton is a key modification, as many naturally occurring isoflavones are prenylated. researchgate.netnih.gov Prenylation is typically achieved by reacting a hydroxyisoflavone with a prenylating agent, such as prenyl bromide or 2-methyl-3-buten-2-ol, under basic conditions or via a Mitsunobu reaction. nih.govlookchem.com The position of prenylation can be influenced by the reaction conditions and the specific pattern of hydroxyl groups on the isoflavone. For instance, late-stage prenylation has been used to synthesize 6-prenylisoflavones and 8-prenylisoflavones. nih.gov

Synthesis of Novel Trimethoxyisoflavone Isomers

The synthesis of isomers of this compound has been pursued to understand structure-activity relationships. The deoxybenzoin and Suzuki-Miyaura routes are adaptable for the synthesis of various positional isomers by simply changing the starting materials. rsc.orgrsc.org

For example, the synthesis of 3',4',6,7-tetramethoxyisoflavone has been reported, which is an isomer of a hypothetical tetrahydroxyisoflavone. rsc.org This was achieved through the cyclization of 3,4-dimethoxybenzyl 2,4,5-trimethoxyphenyl ketone. rsc.org Other synthesized isomers with different methoxy group arrangements include 2',4',5',6,7-pentamethoxyisoflavone and 5,5'-dihydroxy-7,2',4'-trimethoxyisoflavone. rsc.orgclockss.org The ability to synthesize these diverse isomers is crucial for exploring the chemical space around the trimethoxyisoflavone scaffold.

Table 2: Examples of Synthesized Trimethoxyisoflavone Isomers and Analogs
Compound NameSynthesis Method HighlightReference
3',4',6,7-TetramethoxyisoflavoneCyclization of 3,4-dimethoxybenzyl 2,4,5-trimethoxyphenyl ketone rsc.org
2',4',5',6,7-PentamethoxyisoflavoneIsolated from natural source and structure confirmed by synthesis rsc.org
5-Hydroxy-6,7-dimethoxyisoflavoneAlkali fission of 5-hydroxy-7,8-dimethoxyisoflavone followed by cyclization core.ac.uk
7-Hydroxy-3',4'-dimethoxyisoflavoneCyclization of deoxybenzoin with BF₃·Et₂O/DMF/POCl₃ researchgate.net
5,5'-Dihydroxy-7,2',4'-trimethoxyisoflavoneMulti-step synthesis involving deoxybenzoin cyclization clockss.org

Compound List

Compound Name
1,2,4-trimethoxybenzene
2',4',5',6,7-pentamethoxyisoflavone
2-methyl-5-hydroxy-6,7-dimethoxy isoflavone
3,4-dimethoxybenzyl 2,4,5-trimethoxyphenyl ketone
3,4-dimethoxybenzyl-2',4'-dihydroxyphenyl ketone
3',4',6,7-tetramethoxyisoflavone
3-iodo-6,7-dimethoxychromone
4'-fluoro-7-hydroxyisoflavone
This compound
4-methoxyphenylacetic acid
4-methoxyphenylboronic acid
5,5'-dihydroxy-7,2',4'-trimethoxyisoflavone
5,7,8-trimethoxyisoflavone
5-hydroxy-6,7-dimethoxyisoflavone
6,7-dimethoxy-4'-hydroxyisoflavone
7,4'-diacetoxyisoflavone
7,4'-dihydroxyisoflavone
7-acetoxyisoflavone
7-hydroxy-3',4'-dimethoxyisoflavone
7-hydroxyisoflavone
Acetic anhydride
Boron tribromide
Boron trifluoride etherate
Dimethylformamide (DMF)
Hydrobromic acid
Phosphorus oxychloride
Phosphorus pentachloride
Prenyl bromide
Pyridine

Preclinical Pharmacokinetics and Metabolism Research of 4 ,6,7 Trimethoxyisoflavone

Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The study of Absorption, Distribution, Metabolism, and Excretion (ADME) is crucial in the preclinical phase of drug development to understand how a compound behaves within a biological system. evotec.commdpi.com For 4',6,7-Trimethoxyisoflavone, a naturally occurring isoflavone (B191592), these studies provide insights into its potential as a therapeutic agent. biosynth.commedchemexpress.com

Metabolic stability is a key determinant of a compound's pharmacokinetic profile, influencing its half-life and bioavailability. srce.hrif-pan.krakow.pl In vitro studies using models like liver microsomes and hepatocytes are standard for assessing this stability. srce.hr

Research indicates that methylation of flavonoids, such as in this compound, can significantly enhance their metabolic stability. mdpi.com While many dietary flavonoids are rapidly metabolized, particularly through conjugation of free hydroxyl groups, methylated flavones exhibit greater resistance to this process. mdpi.com For instance, in a study using human liver S9 fraction, methylated flavones like 5,7-dimethoxyflavone (B190784) and 5,7,4'-trimethoxyflavone demonstrated remarkable stability compared to their unmethylated counterparts which were rapidly metabolized. mdpi.com This increased stability is a critical factor for maintaining effective concentrations in the body.

In vivo, the metabolic stability of a compound can be influenced by various factors beyond hepatic metabolism, including extrahepatic clearance and plasma protein binding. nih.gov While direct in vivo metabolic stability data for this compound is not extensively detailed in the provided results, the high in vitro stability of similar methylated flavonoids suggests a potentially favorable in vivo profile. mdpi.com

Table 1: Comparative Metabolic Stability of Flavonoids

Compound Type Metabolic Stability (in vitro) Key Observation
Chrysin Unmethylated Flavone (B191248) Rapid metabolism Primarily undergoes glucuronidation. mdpi.com
Apigenin (B1666066) Unmethylated Flavone Rapid metabolism Primarily undergoes glucuronidation. mdpi.com
7-Methoxyflavone Methylated Flavone High stability Resists rapid metabolism. mdpi.com
5,7-Dimethoxyflavone Methylated Flavone High stability Resists rapid metabolism. mdpi.com

Understanding the metabolic pathways of this compound is essential for characterizing its biotransformation and identifying its metabolites. nih.gov The primary metabolic reactions for flavonoids include Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions. nih.gov

For many isoflavones, demethylation is a common metabolic pathway. For example, the biotransformation of 6,7,4′-Trimethoxyisoflavone by the fungus Aspergillus niger results in the production of 4′-hydroxy-6,7-dimethoxyisoflavone through demethylation at the C-4′ position. mdpi.com This suggests that a primary metabolic route for this compound in biological systems could involve the removal of its methyl groups.

Other potential metabolic transformations for isoflavones include hydroxylation. nih.gov For instance, studies on other isoflavones like formononetin (B1673546) have shown the formation of various hydroxylated derivatives in human liver microsomes. nih.gov While specific metabolites of this compound are not exhaustively listed, the metabolism of structurally similar compounds provides a likely metabolic map.

Table 2: Potential Metabolic Pathways for this compound

Metabolic Pathway Description Potential Product(s)
O-Demethylation Removal of a methyl group, often at the 4'-position. mdpi.com 4'-hydroxy-6,7-dimethoxyisoflavone. mdpi.com
Hydroxylation Addition of a hydroxyl group to the isoflavone structure. nih.gov Various hydroxylated derivatives.
Glucuronidation Conjugation with glucuronic acid, a common Phase II reaction for flavonoids. mdpi.com Glucuronide conjugates.

The metabolism of isoflavones is primarily carried out by cytochrome P450 (CYP) enzymes for Phase I reactions and by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs) for Phase II reactions. mdpi.comnih.gov

Studies on similar isoflavones, such as biochanin A and formononetin, have identified several human CYP isoforms involved in their metabolism. For instance, CYP1A2, CYP2C91, CYP2C19, and CYP2D61 have been shown to catalyze the O-demethylation of these compounds. nih.gov It is plausible that these same enzymes are involved in the metabolism of this compound. The methylation pattern of an isoflavone can influence which specific enzymes are involved in its biotransformation.

Interindividual variability in drug metabolism can lead to significant differences in drug efficacy and toxicity among individuals. nih.gov This variability is often due to genetic polymorphisms in drug-metabolizing enzymes. nih.gov For example, poor metabolizers of CYP2C19 and CYP2D6 are present in a notable percentage of Caucasian and Asian populations. if-pan.krakow.pl

Given that CYP enzymes are implicated in the metabolism of isoflavones, it is reasonable to expect interindividual variability in the metabolism of this compound. nih.gov This could result in different plasma concentrations and therapeutic outcomes in different individuals receiving the same dose.

Bioavailability Assessment

Bioavailability refers to the fraction of an administered drug that reaches the systemic circulation in an unchanged form. mdpi.com It is a critical parameter that influences the therapeutic potential of a compound. nih.gov

The oral bioavailability of a compound is influenced by a multitude of factors, including its physicochemical properties (e.g., solubility, lipophilicity), physiological factors (e.g., gastrointestinal pH, transit time), and the extent of first-pass metabolism. ijnrd.orgpharmacologymentor.com

For isoflavones, extensive metabolism is a major reason for low oral bioavailability. nih.gov While many flavonoids are well-absorbed from the gastrointestinal tract, they often undergo significant biotransformation in the gut wall and liver before reaching systemic circulation. mdpi.comnih.gov

The methylation of flavonoids, as seen in this compound, has been proposed as a strategy to improve oral bioavailability by increasing metabolic stability. mdpi.com By protecting the hydroxyl groups from conjugation, methylation can reduce first-pass metabolism and lead to higher plasma concentrations of the parent compound. mdpi.com Additionally, factors like glycosylation can impact the solubility and stability of flavonoids, thereby affecting their bioavailability. mdpi.com

Table 3: List of Compounds Mentioned

Compound Name
This compound
5,7-Dimethoxyflavone
5,7,4'-Trimethoxyflavone
Apigenin
Biochanin A
Chrysin
Formononetin

Tissue Distribution

Following oral administration in preclinical rodent models, isoflavones and their metabolites are distributed to various tissues. While specific studies on the tissue distribution of this compound are not extensively detailed in the provided search results, general patterns for similar methoxyflavones can be informative. For instance, after oral administration of a Kaempferia parviflora extract containing methoxyflavones to rats, three methoxyflavones were detected at their highest levels in the liver, followed by the kidney. nih.gov They were also found in the lung, testes, and brain. nih.gov This suggests that the liver and kidneys are significant sites of accumulation for these types of compounds. nih.gov

Similarly, a study on tangeretin, a polymethoxyflavone, in rats showed the highest accumulation in the kidney, lung, and liver, followed by the spleen and heart after oral administration. nih.gov In the gastrointestinal tract, the maximum concentrations were observed at different times, with the stomach and small intestine peaking at 4 hours, and the cecum, colon, and rectum at 12 hours. nih.gov Another study on curcumol (B1669341) demonstrated high accumulation in the small intestine, colon, liver, and kidney within 0.5–1.0 hours of oral administration in rats. frontiersin.org

For alkaloids from Ramulus Mori, the highest distribution of one compound, DAB, was observed in the aortic vessel within 5 minutes, while all three studied alkaloids were rapidly eliminated from most tissues within 12 hours. frontiersin.org A study on a FITC-labelled polyphenol-polysaccharide complex in mice also showed primary distribution in the stomach, small intestine, large intestine, kidneys, and liver. mdpi.com These studies collectively suggest that methoxyisoflavones like this compound are likely to distribute to major organs, particularly those involved in metabolism and excretion such as the liver and kidneys. nih.govnih.govfrontiersin.orgmdpi.com

In Silico Pharmacokinetic and Toxicological Analysis

In silico methods, which utilize computational models, are valuable for predicting the pharmacokinetic and toxicological properties of chemical compounds in the early stages of drug discovery, helping to reduce the reliance on animal testing and save time and resources. sciensage.infonih.gov These computational tools can forecast a range of properties, including a compound's potential to be a successful drug (drug-likeness), its absorption after oral administration (oral bioavailability), and its potential for toxicity. nih.govnih.govresearchgate.net

Prediction of Drug-likeness and Oral Bioavailability

The drug-likeness of a compound is often assessed using rules like Lipinski's Rule of Five, which evaluates properties such as molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. researchgate.netnih.govmdpi.com Compounds that adhere to these rules are considered more likely to have good oral bioavailability. researchgate.netnih.gov For example, a study on phytochemicals from Dalbergia sissoo found that several compounds, including 5-Hydroxy-6,7,4'-trimethoxyisoflavone, followed Lipinski's Rule of Five, indicating desirable drug-like qualities and high oral availability. researchgate.net

Various computational tools, such as SwissADME, are available to predict these properties. sciensage.infoprismbiolab.comresearchgate.net SwissADME can calculate a range of parameters, including physicochemical properties, pharmacokinetics, and drug-likeness. sciensage.infoprismbiolab.comresearchgate.net The "Bioavailability Radar" in SwissADME provides a visual representation of six key parameters for drug-likeness: lipophilicity, size, polarity, solubility, saturation, and flexibility. prismbiolab.combioflux.com.ro An ideal orally bioavailable drug is expected to have a radar plot that forms a regular hexagon. prismbiolab.com The "Boiled-Egg" model is another predictive tool that visualizes passive gastrointestinal absorption and blood-brain barrier penetration. prismbiolab.com

The bioavailability score, which predicts the probability of a compound having at least 10% oral bioavailability in rats, is another useful parameter. prismbiolab.com This score is based on the polar surface area and adherence to Lipinski's Rule of Five. prismbiolab.com While specific in silico predictions for this compound were not found in the provided search results, the general principles suggest that its methoxy (B1213986) groups would influence its lipophilicity and polarity, key determinants of oral bioavailability.

Theoretical Toxicity Risk Assessment

In silico toxicology employs a variety of computational methods to predict the potential toxicity of chemicals. nih.govresearchgate.net These methods can range from rule-based systems that identify toxic substructures to complex quantitative structure-activity relationship (QSAR) models that correlate molecular descriptors with toxicity endpoints. nih.goveuropa.eu The goal is to identify potential safety concerns early in the drug development process. nih.govnih.gov

Computational tools can predict various types of toxicity, including organ-level toxicity (e.g., hepatotoxicity, cardiotoxicity), mutagenicity, and carcinogenicity. nih.gov For instance, the XUNDRUG eMolTox tool was used to predict the hepatotoxicity and reproduction toxicity potential of Momordicin1. sciensage.info The development of comprehensive in silico models for predicting human organ level toxicity using machine learning and deep learning algorithms is an active area of research. nih.gov These models are trained on large datasets of compounds with known toxicity profiles to learn the relationships between chemical structure and adverse effects. nih.gov

The reliability of in silico toxicity predictions depends on the quality of the model and the applicability domain, which defines the types of chemicals for which the model is expected to make reliable predictions. europa.eu While specific theoretical toxicity risk assessments for this compound were not available in the search results, the general approach would involve using its chemical structure as input for various predictive models to estimate its potential for different types of toxicity.

Future Research Directions and Translational Perspectives

Advanced Preclinical Models for Efficacy and Safety Studies

To bridge the gap between laboratory research and clinical reality, it is imperative to move beyond traditional two-dimensional (2D) cell culture systems and simplistic animal models. The adoption of more sophisticated preclinical models that better mimic human physiology and disease states is crucial for obtaining more predictive data on the efficacy and safety of 4',6,7-Trimethoxyisoflavone.

Traditional 2D cell cultures, where cells are grown in a monolayer on a flat surface, often fail to replicate the complex cellular interactions and microenvironments found in living tissues. This can lead to discrepancies between in vitro findings and in vivo outcomes. Three-dimensional (3D) cell models and organoids—miniature, self-organized 3D tissue cultures derived from stem cells—offer a more physiologically relevant alternative.

For instance, studies on other flavones have demonstrated that 3D-cultured macrophages exhibit greater cellular resistance to treatments compared to their 2D counterparts. nih.gov This highlights the ability of 3D models to provide a more stringent and accurate platform for screening and mechanistic studies, potentially excluding false positive results that might arise from 2D cell-based assays. nih.gov Future research on this compound should leverage these advanced 3D models to investigate its effects on cell proliferation, differentiation, and response to stimuli in a context that more closely resembles a true biological system.

While general animal models provide initial insights, the development and use of disease-specific animal models are essential for evaluating the therapeutic potential of this compound in a more relevant pathological context. These models are designed to replicate specific aspects of human diseases, allowing for a more accurate assessment of a compound's efficacy.

For example, in the realm of neuroprotection, a study on the related compound 5,7,4'-trimethoxyflavone (TMF) utilized a lipopolysaccharide (LPS)-induced memory-impaired mouse model to investigate its neuroprotective properties. nih.gov This model mimics neuroinflammation and cognitive deficits associated with neurodegenerative diseases. Adopting similar targeted models for this compound could provide critical data on its potential to treat conditions such as Alzheimer's disease, Parkinson's disease, or specific types of cancer, thereby guiding its clinical development.

Exploration of Synergistic Effects with Other Bioactive Compounds

The concept of synergy, where the combined effect of two or more compounds is greater than the sum of their individual effects, is a cornerstone of phytomedicine and modern combination therapies. mdpi.com Investigating the synergistic potential of this compound with other bioactive compounds could unlock new therapeutic strategies with enhanced efficacy and potentially reduced side effects.

Polymethoxyflavones (PMFs), the class of compounds to which this compound belongs, have demonstrated synergistic effects in various studies. Research has shown that binary mixtures of PMFs can lead to enhanced biological activity. researchgate.net For example, a combination of 5,6,3',4'-tetrahydroxy-7-methoxyflavone and 5,6,4'-trihydroxy-7,3'-dimethoxyflavone was found to increase the inhibition of 26S proteasome activity, a target in cancer therapy. nih.gov Furthermore, flavonoids like nobiletin have shown synergistic effects when combined with conventional chemotherapy drugs in inhibiting cancer cell proliferation. mdpi.com Future studies should systematically screen for synergistic interactions between this compound and other natural compounds or existing drugs to identify potent combinations for various diseases.

Table 1: Examples of Synergistic Effects in Flavonoids
Flavonoid/Compound CombinationObserved Synergistic EffectCell/Model SystemReference
Nobiletin + SulforaphaneEnhanced anti-inflammatory activityRAW 264.7 cells mdpi.com
Nobiletin + Paclitaxel/CarboplatinSynergistic inhibition of proliferationA549 and H460 carcinoma cell lines mdpi.com
5,6,3',4'-tetrahydroxy-7-methoxyflavone + 5,6,4'-trihydroxy-7,3'-dimethoxyflavoneIncreased inhibition of 26S proteasome activityEnzymatic assay nih.gov
Genistein (B1671435), Baicalein, Hesperetin, Naringenin, Quercetin (in pairs)Synergistic inhibition of cell growthHuman breast cancer cells mdpi.com

Application of Omics Technologies in Mechanistic Studies

To gain a comprehensive understanding of the molecular mechanisms underlying the bioactivity of this compound, the application of "omics" technologies is essential. These high-throughput approaches allow for the global analysis of biological molecules and provide a systems-level view of cellular responses to the compound.

The integration of multi-omics strategies is a powerful tool for discovering the targets of natural products. nih.gov Key omics technologies that should be applied to the study of this compound include:

Genomics: To identify genetic factors that may influence individual responses to the compound.

Transcriptomics: (e.g., RNA-seq) To analyze changes in gene expression profiles following treatment, revealing the pathways and biological processes that are modulated.

Proteomics: To study alterations in protein expression and post-translational modifications, helping to identify direct protein targets and downstream signaling cascades.

Metabolomics: To profile changes in small-molecule metabolites, providing insights into the metabolic pathways affected by the compound.

By integrating data from these different omics layers, researchers can construct detailed molecular networks to understand how this compound exerts its effects, identify novel therapeutic targets, and discover biomarkers for predicting treatment response. nih.gov

Development of Targeted Delivery Systems for this compound

Despite promising in vitro activity, many natural compounds face challenges in clinical translation due to poor solubility, low bioavailability, and lack of target specificity. The development of advanced drug delivery systems can help overcome these limitations.

Nanoencapsulation represents an innovative and promising strategy to formulate targeted delivery systems for bioactive compounds. researchgate.net By encapsulating this compound within nanocarriers such as liposomes, nanoparticles, or micelles, it is possible to:

Enhance its solubility and stability in biological fluids.

Improve its absorption and bioavailability.

Reduce potential toxicity to healthy tissues.

Achieve targeted delivery to specific cells or tissues by functionalizing the nanocarrier surface with targeting ligands (e.g., antibodies, peptides).

Future research in this area should focus on designing and optimizing various nano-formulations of this compound and evaluating their pharmacokinetic profiles and therapeutic efficacy in relevant preclinical models.

Q & A

Basic Research Questions

Q. What are the primary molecular targets of 4',6,7-Trimethoxyisoflavone, and how can their inhibition/activation be experimentally validated?

  • Answer : this compound exhibits dual activity: it activates SIRT1 (a NAD+-dependent deacetylase) and inhibits PI3K isoforms (γ, δ, β) with IC50 values of 2.4 μM, 3.0 μM, and 5.4 μM, respectively . To validate these effects:

  • Kinase assays : Use recombinant PI3K isoforms in vitro with ATP analogs to measure inhibition kinetics.
  • SIRT1 activation : Employ fluorescence-based deacetylation assays (e.g., fluorogenic substrates like Ac-p53 peptide).
  • Cell-based models : Utilize PI3K/Akt pathway reporters (e.g., phosphorylated Akt ELISA) or SIRT1 knockout cells to confirm target specificity.

Q. How does this compound promote wound healing in experimental models?

  • Answer : The compound induces NOX2 activation, leading to reactive oxygen species (ROS) generation, which triggers collective cell migration and matrix metalloproteinase (MMP) activation . Methodological approaches include:

  • In vitro scratch assays : Monitor keratinocyte (HaCaT) migration post-treatment.
  • ROS detection : Use fluorescent probes (e.g., DCFH-DA) or lucigenin-based chemiluminescence for NOX2-derived ROS quantification.
  • MMP activity : Zymography or FRET-based substrate cleavage assays to assess MMP-2/9 activation.

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Answer : While acute toxicity data are limited, adopt precautionary measures:

  • Respiratory protection : Use NIOSH-certified P95 respirators or EU-standard P1 masks for particulate filtration .
  • Skin protection : Wear nitrile gloves and full-body chemical-resistant suits to prevent dermal exposure.
  • Waste disposal : Decontaminate via incineration or licensed hazardous waste services to avoid environmental release .

Advanced Research Questions

Q. What computational methods elucidate the structural basis of this compound’s interaction with the aryl hydrocarbon receptor (AhR)?

  • Answer : Molecular docking and 20–30 ns molecular dynamics (MD) simulations reveal key interactions:

  • Hydrogen bonding : Between the methoxy group and His337, and the carbonyl group with Gly321 .
  • π–π stacking : Aromatic rings with Phe295 and Tyr322 residues.
  • Methodology : Use software like CHARMM or AMBER for MD simulations, and MM-GBSA (Molecular Mechanics-Generalized Born Surface Area) to calculate binding free energies. Validate via AhR luciferase reporter assays in Caco-2 cells.

Q. How can this compound derivatives be synthesized to enhance NOX2 inhibition for pulmonary fibrosis therapy?

  • Answer : Conjugation with catechol/guaiacol derivatives improves ROS-scavenging and PHD2 activation. Synthetic strategies include:

  • Mannich-type condensation : React 6-chloro-7-hydroxy precursors with formaldehyde and secondary amines to form dihydro-1,3-oxazine hybrids .
  • Thionation : Use Lawesson’s reagent to convert carbonyl groups to thiones, enhancing redox activity .
  • In vivo validation : Employ bleomycin-induced IPF mouse models to assess fibrosis reduction via hydroxyproline assays and histopathology.

Q. What analytical techniques resolve contradictions in reported bioactivity data for this compound?

  • Answer : Discrepancies in IC50 values or mechanism claims may arise from:

  • Purity verification : HPLC-MS (≥98% purity) to rule out isomer interference (e.g., 3',4',7-trimethoxyisoflavone) .
  • Cell line variability : Compare activity across multiple lines (e.g., HaCaT vs. Caco-2) under standardized ROS quantification protocols .
  • Kinetic assays : Use real-time PI3K inhibition assays (e.g., LANCE Ultra TR-FRET) to distinguish competitive vs. non-competitive inhibition modes.

Methodological Resources

  • Structural Data : Access crystallographic coordinates (PDB) for AhR-ligand complexes to guide docking studies .
  • Synthesis Protocols : Refer to Friedel-Crafts acylation and Lawesson’s reagent-based thionation for derivative synthesis .
  • Safety Compliance : Follow NIOSH (US) or CEN (EU) standards for respiratory and dermal protection .

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4',6,7-Trimethoxyisoflavone

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